Pyridoxine-alpha-glucoside
Overview
Description
Pyridoxine-alpha-glucoside is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by the glycosylation of pyridoxine, resulting in a more stable form that is resistant to light and heat.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxine-alpha-glucoside can be synthesized through enzymatic glycosylation. One method involves using marine alpha-glucosidase from Aplysia fasciata, which catalyzes the transfer of glucose from maltose to pyridoxine, resulting in high yields of pyridoxine monoglucosides and isomaltosides . The reaction conditions typically include a pH of around 6 and a temperature of 30-40°C.
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products. The enzymes used are typically derived from microorganisms or marine organisms, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine-alpha-glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond to release pyridoxine and glucose .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using alpha-glucosidase.
Glycosylation: Enzymatic glycosylation using alpha-glucosidase and maltose as the glucose donor.
Major Products:
Hydrolysis: Pyridoxine and glucose.
Glycosylation: Pyridoxine monoglucosides and isomaltosides.
Scientific Research Applications
Pyridoxine-alpha-glucoside has diverse applications in scientific research:
Chemistry: Used as a stable form of vitamin B6 in various chemical reactions and studies.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential in treating vitamin B6 deficiency and related disorders.
Industry: Utilized in the production of fortified foods and supplements due to its enhanced stability.
Mechanism of Action
Pyridoxine-alpha-glucoside exerts its effects by being hydrolyzed to release pyridoxine, which is then converted to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The molecular targets include various enzymes that require pyridoxal 5’-phosphate as a cofactor.
Comparison with Similar Compounds
Pyridoxine: The parent compound, less stable than pyridoxine-alpha-glucoside.
Pyridoxal: Another form of vitamin B6, also less stable.
Pyridoxamine: A form of vitamin B6 with different biological activities.
Uniqueness: this compound is unique due to its enhanced stability against light and heat, making it more suitable for industrial applications and long-term storage . Its glycosylated form also offers improved bioavailability and targeted delivery in biological systems.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVNIGTHQCGQT-RGCYKPLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181119 | |
Record name | 5'-O-(Glucopyranosyl)pyridoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26545-80-2 | |
Record name | 5'-O-(Glucopyranosyl)pyridoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-O-(Glucopyranosyl)pyridoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.